

Application Notes and Protocols for 8(S)-HETrE Standards

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Compound of Interest

Compound Name: 8(S)-HETrE

Cat. No.: B10767690

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and analytical protocols for the use of 8(S)-hydroxyeicosatrienoic acid (**8(S)-HETrE**) standards. The provided methodologies are intended to guide researchers in the accurate quantification and investigation of the biological role of this lipid mediator.

Commercial Sources and Purity of 8(S)-HETrE Standards

8(S)-HETrE is an essential standard for researchers investigating lipid metabolism and inflammatory pathways. High-purity standards are critical for accurate quantification and for studying its biological activities. Below is a summary of commercially available **8(S)-HETrE** standards.

Supplier	Catalog Number	Purity	Formulation	Storage
Cayman Chemical	CAY36360-100 ug[1]	≥98%[2]	A solution in ethanol[2]	-20°C[2]
Santa Cruz Biotechnology	sc-208133	Not specified	Not specified	-20°C

Note: Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Biological Context and Signaling Pathways

8(S)-HETrE is a metabolite of the ω -6 fatty acid γ -linolenic acid (GLA)[2]. It is formed from dihomogamma-linolenic acid by the action of 5-lipoxygenase (5-LO)[2]. While the specific signaling pathways of **8(S)-HETrE** are not extensively characterized, the closely related compound 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and is implicated in the regulation of epithelial cell migration. Furthermore, 8-HETE has been observed to influence the MAPK and NF- κ B signaling pathways, which are critical in inflammatory responses. It is hypothesized that **8(S)-HETrE** may exert its biological effects through similar pathways.

Putative Signaling Pathway for 8(S)-HETrE

Caption: Putative signaling pathways of **8(S)-HETrE**.

Experimental Protocols

Quantification of 8(S)-HETrE in Biological Samples by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of **8(S)-HETrE** from biological matrices such as plasma, serum, or cell culture media.

- **Internal Standard Spiking:** To the biological sample (e.g., 1 mL of plasma), add an appropriate deuterated internal standard for **8(S)-HETrE** (e.g., **8(S)-HETrE-d8**) to a final concentration of 10-50 ng/mL. This will correct for extraction losses and matrix effects.
- **Acidification:** Acidify the sample to a pH of 3.5-4.0 with a dilute acid (e.g., 1 M HCl or formic acid).
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of water.
- **Sample Loading:** Load the acidified sample onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with 2 mL of water to remove polar impurities, followed by 2 mL of 15% methanol in water to elute more polar interfering compounds.
- Elution: Elute the **8(S)-HETrE** and other lipids with 2 mL of methanol or ethyl acetate.
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would start at 30-40% B, increasing to 95-100% B over 10-15 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **8(S)-HETrE** and its deuterated internal standard.
 - **8(S)-HETrE**: The precursor ion will be $[M-H]^-$ with an m/z of 321.2. Product ions will depend on the instrument and collision energy but can be predicted based on the structure.
 - Internal Standard: Monitor the corresponding transition for the deuterated standard.

- Data Analysis: Quantify **8(S)-HETrE** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the **8(S)-HETrE** standard.

Experimental Workflow for 8(S)-HETrE Quantification

Caption: Workflow for **8(S)-HETrE** quantification.

Cell-Based PPAR α Activation Assay

This protocol describes a reporter gene assay to assess the ability of **8(S)-HETrE** to activate PPAR α .

- HEK293T or other suitable mammalian cell line.
- Expression plasmid for human or mouse PPAR α .
- Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene.
- Transfection reagent.
- **8(S)-HETrE** standard.
- Positive control (e.g., a known PPAR α agonist like GW7647).
- Luciferase assay reagent.
- Cell culture medium and supplements.
- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the PPAR α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of **8(S)-HETrE** (e.g., 0.1 to 10 μ M). Include wells with vehicle control (ethanol) and a positive control.

- Incubation: Incubate the cells for an additional 18-24 hours.
- Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay kit.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction of luciferase activity for each concentration of **8(S)-HETrE** relative to the vehicle control.

Disclaimer

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References

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